(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 372503-87-2
VCID: VC6254101
InChI: InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N
Molecular Formula: C21H19N3S
Molecular Weight: 345.46

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 372503-87-2

Cat. No.: VC6254101

Molecular Formula: C21H19N3S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile - 372503-87-2

Specification

CAS No. 372503-87-2
Molecular Formula C21H19N3S
Molecular Weight 345.46
IUPAC Name (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+
Standard InChI Key YRVLMDBOEBXROL-LDADJPATSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound, identified by CAS No. 372503-87-2, has the molecular formula C₂₁H₁₉N₃S and a molecular weight of 345.46 g/mol. Its IUPAC name, (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects a conjugated system comprising:

  • A 3,4-dimethylanilino group (aromatic amine).

  • A 4-(p-tolyl)thiazole moiety (heterocyclic aromatic ring).

  • An acrylonitrile linker with E-stereochemistry.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₉N₃S
Molecular Weight345.46 g/mol
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N
InChI KeyYRVLMDBOEBXROL-LDADJPATSA-N
PubChem CID1902440

The E-configuration is critical for maintaining planar geometry, enabling π-π stacking and hydrogen-bonding interactions .

Spectral Signatures

While direct spectral data for this compound are unavailable, analogs provide insights:

  • IR Spectroscopy: A nitrile (C≡N) stretch near 2220 cm⁻¹ and aromatic C=C/C=N vibrations at 1600–1500 cm⁻¹ .

  • ¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the acrylonitrile vinyl proton (δ 7.2–7.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 345.46 and fragments corresponding to thiazole ring cleavage.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound’s synthesis likely involves multi-step condensation reactions, as exemplified by related thiazole-acrylonitrile derivatives :

StepReagents/ConditionsYield
13-Chloro-2,4-pentanedione, EtOH, Δ85–90%
2Malononitrile, Piperidine, EtOH70–75%

Stereochemical Control

The E-configuration is favored during Knoevenagel condensation due to steric hindrance between the thiazole’s methyl group and the anilino substituent . Polar solvents (e.g., DMF) may enhance selectivity by stabilizing the transition state .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 4.2), with better dissolution in DMSO or DMF.

  • Stability: Susceptible to photodegradation due to the conjugated ene-nitrile system. Storage under inert atmosphere at −20°C is recommended.

Crystallography

X-ray data for analogous compounds reveal:

  • Thiazole ring planarity (dihedral angle < 5° with acrylonitrile).

  • Intermolecular H-bonds between the anilino NH and thiazole N .

Research Gaps and Future Directions

Despite its structural promise, empirical data on this specific compound are sparse. Critical research needs include:

  • In vitro toxicity and pharmacokinetic profiling.

  • Crystallographic studies to validate docking predictions.

  • Structure-activity relationship (SAR) optimization to enhance solubility.

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